N-(4-ethoxyphenyl)-2-(2-imino-1,3-thiazolidin-3-yl)acetamide;hydrochloride
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Overview
Description
N-(4-ethoxyphenyl)-2-(2-imino-1,3-thiazolidin-3-yl)acetamide;hydrochloride is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The hydrochloride form indicates that the compound is in its salt form, which can enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-(2-imino-1,3-thiazolidin-3-yl)acetamide typically involves the reaction of 4-ethoxyaniline with a thiazolidinone derivative. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with steps for purification such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-(2-imino-1,3-thiazolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiazolidine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or infections.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-(2-imino-1,3-thiazolidin-3-yl)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: A class of compounds with similar structures and biological activities.
Phenylacetamides: Compounds with a phenylacetamide moiety, which may have similar properties.
Uniqueness
N-(4-ethoxyphenyl)-2-(2-imino-1,3-thiazolidin-3-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
63232-10-0 |
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Molecular Formula |
C13H18ClN3O2S |
Molecular Weight |
315.82 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-(2-imino-1,3-thiazolidin-3-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C13H17N3O2S.ClH/c1-2-18-11-5-3-10(4-6-11)15-12(17)9-16-7-8-19-13(16)14;/h3-6,14H,2,7-9H2,1H3,(H,15,17);1H |
InChI Key |
FINSVUZNGXDSHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CCSC2=N.Cl |
Origin of Product |
United States |
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